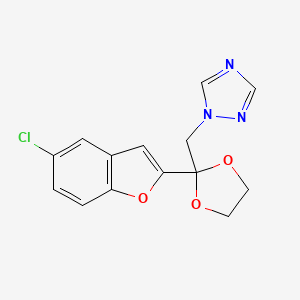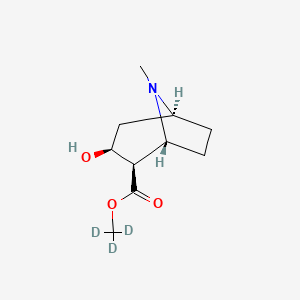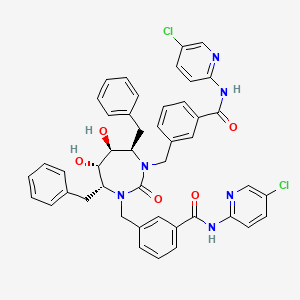
Thiarubrine C, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiarubrine C, (E)- is a polyacetylenic 1,2-dithiin compound isolated from the roots of Rudbeckia hirta (Asteraceae).
准备方法
The total synthesis of Thiarubrine C, (E)- involves several steps. One efficient method starts with 2,4-hexadiyne-1,6-diol. The synthesis involves the use of tert-butyl mercaptan for regio- and stereoselective 1,4-bis-addition to 1,4-disubstituted 1,3-butadiynes. This is followed by oxidation with Dess-Martin periodinane or oxalyl chloride in dimethyl sulfoxide to yield the dialdehyde
化学反应分析
Thiarubrine C, (E)- undergoes various chemical reactions, including photolysis and oxidation. When exposed to visible light, it forms 2,6-dithiabicyclo[3.1.0]hexene polyyne photointermediates, which are short-lived and unstable. These intermediates can further convert to thiophenes and cyclooctasulfur . The compound also exhibits DNA-cleaving properties in the presence of thiol, oxygen, and trace metal ions, suggesting the generation of hydroxyl radicals .
科学研究应用
Thiarubrine C, (E)- has been extensively studied for its nematicidal activity. It is toxic to plant-parasitic nematodes such as Meloidogyne incognita and Pratylenchus penetrans, making it a potential agent for controlling these pests in agriculture . Additionally, its DNA-cleaving properties have garnered interest in the field of medicinal chemistry, particularly for its potential anticancer and antiviral applications .
作用机制
The mechanism of action of Thiarubrine C, (E)- involves the cleavage of disulfide or multisulfide bonds, producing thiol or thiolate. This triggers an activation cascade leading to the generation of highly reactive electrophiles or cytotoxic species that can cause DNA strand scission . The compound’s phototoxicity is also significant, with light exposure enhancing its biological activity .
相似化合物的比较
Thiarubrine C, (E)- is similar to other polyacetylenic 1,2-dithiins such as Thiarubrine A. Thiarubrine C, (E)- has a double bond, whereas Thiarubrine A has a triple bond . Other related compounds include delta-terthienyl, which also exhibits nematicidal activity but differs in its chemical structure and light dependency . The unique combination of phototoxicity and DNA-cleaving properties sets Thiarubrine C, (E)- apart from its analogs.
属性
CAS 编号 |
65710-89-6 |
|---|---|
分子式 |
C13H10S2 |
分子量 |
230.4 g/mol |
IUPAC 名称 |
3-[(3E)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |
InChI |
InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5+ |
InChI 键 |
VWFQWQAMVFRICV-AATRIKPKSA-N |
手性 SMILES |
CC#CC1=CC=C(SS1)C#C/C=C/C=C |
规范 SMILES |
CC#CC1=CC=C(SS1)C#CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
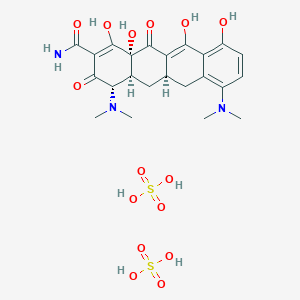
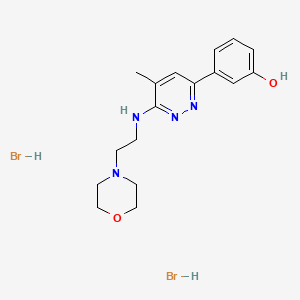
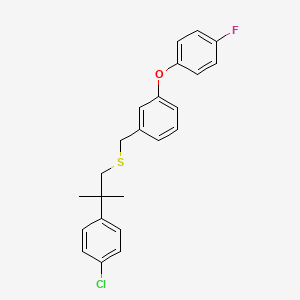

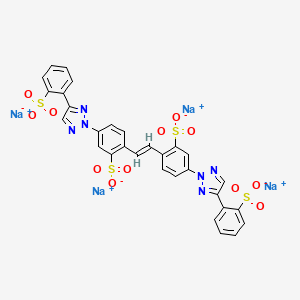

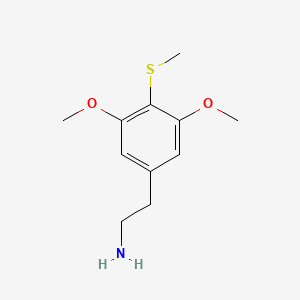
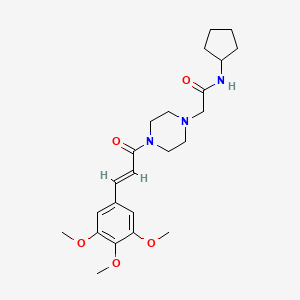
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
